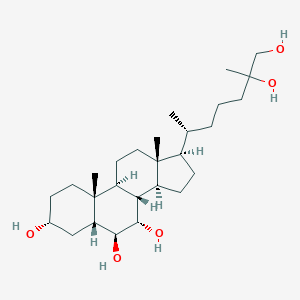
alpha-Trichechol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Alpha-Trichechol, also known as this compound, is a useful research compound. Its molecular formula is C27H48O5 and its molecular weight is 452.7 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Polycyclic Compounds - Fused-Ring Compounds - Steroids - Cholestanes - Cholestanols - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Lipids -> Sterol Lipids [ST] -> Bile acids and derivatives [ST04] -> C27 bile acids, alcohols, and derivatives [ST0403]. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Chemical Properties and Structure
Alpha-Trichechol is characterized by its unique structural configuration, which includes hydroxyl groups that contribute to its biological activity. The compound is part of a broader class of bile acids and triterpenoids, known for their diverse chemical properties and physiological roles.
Anti-inflammatory Effects
Research indicates that this compound exhibits anti-inflammatory properties. Studies have shown that it can modulate inflammatory pathways, making it a candidate for therapeutic interventions in conditions such as arthritis and other inflammatory diseases. For instance, a study highlighted its ability to inhibit pro-inflammatory cytokines, suggesting a mechanism for reducing inflammation in vivo .
Antioxidant Activity
This compound has demonstrated significant antioxidant activity, which is crucial for protecting cells from oxidative stress. This property is particularly relevant in the context of neurodegenerative diseases, where oxidative damage plays a pivotal role. Experimental models have shown that this compound can scavenge free radicals effectively, thereby reducing oxidative damage in neuronal cells .
Cancer Therapeutics
The compound has been explored for its potential in cancer therapy due to its ability to induce apoptosis in cancer cells. Research indicates that this compound can activate specific signaling pathways that lead to programmed cell death in malignant cells while sparing normal cells . This selectivity makes it a promising candidate for targeted cancer therapies.
Synergistic Effects with Other Compounds
Case studies have indicated that this compound may exhibit synergistic effects when combined with other pharmacological agents. For example, its combination with established anti-cancer drugs has been shown to enhance therapeutic efficacy and reduce side effects . This synergy could lead to new combination therapies that improve patient outcomes.
Data Tables and Case Studies
Case Study: Cancer Treatment
A notable case study involved the application of this compound in a preclinical model of breast cancer. The study reported significant tumor reduction when administered alongside traditional chemotherapy agents. The results suggested that this compound not only enhanced the efficacy of chemotherapy but also reduced associated toxicity, highlighting its potential as an adjunct therapy .
特性
CAS番号 |
114882-48-3 |
|---|---|
分子式 |
C27H48O5 |
分子量 |
452.7 g/mol |
IUPAC名 |
(3R,5R,6S,7S,8S,9S,10R,13R,14S,17R)-17-[(2R)-6,7-dihydroxy-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,6,7-triol |
InChI |
InChI=1S/C27H48O5/c1-16(6-5-11-25(2,32)15-28)18-7-8-19-22-20(10-13-26(18,19)3)27(4)12-9-17(29)14-21(27)23(30)24(22)31/h16-24,28-32H,5-15H2,1-4H3/t16-,17-,18-,19+,20+,21+,22+,23+,24+,25?,26-,27-/m1/s1 |
InChIキー |
WLAXYIXLDQTVJE-JGXBBTQFSA-N |
SMILES |
CC(CCCC(C)(CO)O)C1CCC2C1(CCC3C2C(C(C4C3(CCC(C4)O)C)O)O)C |
異性体SMILES |
C[C@H](CCCC(C)(CO)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@@H]([C@H]([C@H]4[C@@]3(CC[C@H](C4)O)C)O)O)C |
正規SMILES |
CC(CCCC(C)(CO)O)C1CCC2C1(CCC3C2C(C(C4C3(CCC(C4)O)C)O)O)C |
同義語 |
alpha-trichechol cholestane-3,6,7,25,26-pentol trichechol |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















